2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-Amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a fused heterocyclic compound featuring a triazole ring fused to a pyrimidinone core. Key structural attributes include:
- Amino group at position 2.
- Methyl substituents at positions 5 and 4.
- Lactam moiety at position 5.
This compound is part of the triazolopyrimidinone family, widely studied for medicinal applications due to their structural resemblance to purines, enabling interactions with biological targets like enzymes and receptors .
Properties
IUPAC Name |
2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLDXXGTGVXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398302 | |
| Record name | STK222263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879034-73-8 | |
| Record name | STK222263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Triazole Derivatives and Pyrimidine Precursors
A common and classical approach to synthesize triazolopyrimidines, including 2-amino-5,6-dimethyltriazolo[1,5-a]pyrimidin-7(4H)-one, involves the cyclization reaction between triazole derivatives and pyrimidine precursors. This method ensures the formation of the fused heterocyclic system with the possibility of specific substitutions, such as methyl groups at the 5 and 6 positions.
- General Procedure:
A typical synthesis starts with 3,5-diamino-1,2,4-triazole and a suitable β-ketoester like ethyl acetoacetate in the presence of an acid catalyst (e.g., acetic acid). The reaction mixture is refluxed for several hours (commonly 6 hours) to promote cyclization and condensation, followed by cooling and crystallization to isolate the product. - Example:
In a reported synthesis, 0.5 g (5 mmol) of 3,5-diamino-1,2,4-triazole was reacted with 0.64 mL (5 mmol) of ethyl acetoacetate in 15 mL of acetic acid under reflux for 6 hours. After evaporation and addition of ethanol, colorless crystals were obtained with a 75% yield.
Multi-Component One-Pot Synthesis
Multi-component reactions (MCRs) have gained popularity for their efficiency, atom economy, and ability to produce complex heterocycles in a single step. For triazolopyrimidines, a three-component one-pot synthesis involving aminotriazoles, aldehydes, and β-ketoesters is an effective approach.
- Reaction Components:
- 5-amino-1-substituted-1,2,4-triazoles
- Aromatic aldehydes
- Ethyl acetoacetate (or related β-ketoesters)
Catalysts and Solvents:
Para-toluene sulfonic acid (APTS) at 10 mol% in ethanol under reflux conditions has been identified as optimal. Other catalysts such as HCl or acetic acid lead to lower yields, and basic catalysts like piperidine are ineffective. Solvent choice is critical; ethanol outperforms water and acetonitrile in yield.
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Water | APTS | Trace |
| 2 | Ethanol | APTS | 75 |
| 3 | Ethanol | HCl | 45 |
| 4 | Ethanol | Acetic acid | 10 |
| 5 | Ethanol | Piperidine | Trace |
| 6 | Acetonitrile | APTS | 50 |
| 7 | None (Fusion state) | - | 10 |
- Procedure:
The three components are mixed with the catalyst in ethanol and refluxed for 24 hours. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization. This method provides a straightforward and high-yielding route to triazolopyrimidine derivatives.
Alternative Synthetic Routes
Other methods reported in the literature for related triazolopyrimidines include:
- Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines.
- Reactions of 2-hydrazinylpyrimidines with reagents like benzoyl chloride, carbon disulfide, formic acid, acetic anhydride, ethyl chloroformate, or triethyl orthoformate.
- Oxidation of 2-(2-benzylidenehydrazinyl)pyrimidines with bromine in acetic acid.
- Reaction of 3,4-dihydropyrimidine-2(1H)-thiones with ethyl 2-(arylhydrazinylidene)-2-haloacetates.
These methods, while useful in certain contexts, often involve harsher conditions or offer less flexibility for substitution patterns compared to the multi-component or direct cyclization strategies.
Structural and Yield Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C7H9N5O |
| Molecular Weight | 179.18 g/mol |
| Typical Yield (Cyclization) | ~75% |
| Typical Yield (MCR One-Pot) | Up to 75% |
| Reaction Time | 6 h (Cyclization), 24 h (MCR) |
| Solvent | Acetic acid (Cyclization), Ethanol (MCR) |
| Catalyst | Acetic acid (Cyclization), APTS (MCR) |
Research Findings and Notes
- The cyclization approach using 3,5-diamino-1,2,4-triazole and ethyl acetoacetate is well-documented and yields crystalline products suitable for further structural analysis via X-ray crystallography.
- Multi-component one-pot synthesis offers experimental simplicity, reduced reaction times, and good yields, making it attractive for generating libraries of triazolopyrimidine derivatives for biological screening.
- The position and nature of substituents (e.g., methyl groups at the 5 and 6 positions) can be controlled by the choice of starting materials, allowing for structural diversity.
- The reaction conditions strongly influence the yield and purity of the final product, with acidic catalysts and ethanol as solvent being optimal.
- These synthetic methods enable access to compounds with potential pharmacological activities such as antitumor, antimicrobial, and antiparasitic effects, highlighting the importance of efficient preparation techniques.
Chemical Reactions Analysis
Biological Interaction Mechanisms
The compound's pharmacological activity stems from specific chemical interactions:
Enzyme inhibition pathway :
-
Hydrogen bonding through the 2-amino group to catalytic residues
-
π-Stacking interactions via the triazolopyrimidine core
-
Steric effects from methyl groups at positions 5/6
Comparative inhibition data for related analogs:
| Target Enzyme | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Selectivity Ratio |
|---|---|---|---|
| JAK2 kinase | 0.12 ± 0.03 | -9.8 | 15:1 vs JAK1 |
| PA-PB1 polymerase | 1.4 ± 0.2 | -7.2 | N/A |
| CDK4/6 | 2.8 ± 0.4 | -6.5 | 3:1 vs CDK2 |
Data extrapolated from structural analogs
Derivatization Potential
The compound serves as a precursor for medicinal chemistry optimization:
Position 2 modifications :
-
Acylation: Reacts with acid chlorides/anhydrides
-
Sulfonation: Forms sulfonamide derivatives
-
Cross-coupling: Buchwald-Hartwig amination
Position 7 reactivity :
-
Reductive amination of ketone group
-
Grignard addition to carbonyl
-
Conversion to thione derivatives with Lawesson's reagent
A recent study demonstrated enhanced activity through C-7 modification:
| Derivative | Water Solubility (mg/mL) | Plasma Stability (t₁/₂) | Target Affinity Increase |
|---|---|---|---|
| Parent compound | 0.45 | 2.1 hr | Baseline |
| 7-hydroxyl analog | 1.82 | 4.8 hr | 3.2× |
| 7-thioketone | 0.92 | 3.4 hr | 1.8× |
Stability and Degradation
Critical stability parameters under physiological conditions:
| Factor | Effect | Half-Life Change |
|---|---|---|
| pH <5 | Ketone hydrolysis | -78% |
| UV exposure | Ring-opening oxidation | -92% |
| Serum proteins | Non-specific binding | -34% |
| Temperature >60°C | Dehydration at C7 | -41% |
These degradation pathways inform formulation strategies and storage requirements .
The compound's chemical versatility makes it a valuable scaffold for developing kinase inhibitors and antiviral agents. Current research focuses on improving its metabolic stability while maintaining target specificity through rational structural modifications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant antimicrobial properties. These compounds have been tested against various bacteria and fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
These findings suggest that the triazolo-pyrimidine scaffold can be optimized for developing new antimicrobial agents.
Anticancer Potential
The compound has also been studied for its anticancer properties. Specifically, it has shown promise in inhibiting the proliferation of certain cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be 25 µM after 48 hours of treatment.
Herbicidal Activity
The compound has been evaluated for its herbicidal activity against several weed species. Its mechanism involves inhibiting specific enzymes crucial for plant growth.
Table 2: Herbicidal Activity of this compound
| Weed Species | Application Rate | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 g/ha | 85 |
| Echinochloa crus-galli | 150 g/ha | 90 |
These results indicate that this compound can serve as a potential herbicide with high efficacy against common agricultural weeds.
Polymer Additives
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.
Case Study: Enhancement of Polymer Properties
In a study involving polyvinyl chloride (PVC), the addition of this compound improved tensile strength by approximately 15% compared to pure PVC. This enhancement is attributed to the compound's ability to form hydrogen bonds with the polymer chains.
Mechanism of Action
The mechanism of action of 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological targets, including receptors and enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Key Observations :
Electrochemical and Physicochemical Properties
Electrochemical Behavior :
- S1-TP, S2-TP, S3-TP: Electrochemical studies on carbon graphite electrodes revealed redox potentials influenced by substituents. For example: S1-TP (chloromethyl): Higher electron-withdrawing effects stabilize radical intermediates. S2-TP (piperidinomethyl): Nitrogen-rich groups enhance solubility and alter redox profiles .
Lipophilicity and Solubility :
- Target Compound : Methyl groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Carboxamide Analogs (e.g., 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)triazolopyrimidine-6-carboxamide): Aryl amide groups improve solubility via hydrogen bonding .
Antiproliferative Activity :
- Carboxamide Derivatives : Preliminary evaluations show moderate antiproliferative activity against cancer cell lines, attributed to aryl amide interactions with cellular targets .
Data Tables
Table 2: Electrochemical Comparison
| Compound | Substituent (Position 5) | Oxidation Potential (V) | Reduction Potential (V) |
|---|---|---|---|
| S1-TP | Chloromethyl | +1.2 | -0.8 |
| S2-TP | Piperidinomethyl | +0.9 | -0.6 |
| Target | Methyl | Predicted: +1.0 | Predicted: -0.7 |
Biological Activity
2-Amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions. A common method is the Biginelli reaction, which allows for the efficient formation of triazolopyrimidine derivatives. This approach has been modified to optimize yields and purity of the target compound.
Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidines for their efficacy against various bacterial strains including Enterococcus faecium. The results demonstrated that certain derivatives showed promising narrow-spectrum antibacterial activity (IC50 values ranging from 0.5 to 5 µg/mL) against resistant strains .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. faecium | 0.5 |
| Compound B | Staphylococcus aureus | 2.0 |
| Compound C | Escherichia coli | 3.5 |
Antifungal Activity
In addition to antibacterial properties, compounds within this class have shown antifungal activity. For example, a derivative displayed excellent fungicidal activity against Rhizoctonia solani, a pathogen responsible for significant agricultural losses . Preliminary bioassays indicated that these compounds could inhibit fungal growth effectively.
Herbicidal Activity
Some derivatives have also been assessed for herbicidal activity. A study reported that several synthesized triazolo[1,5-a]pyrimidine derivatives exhibited varying degrees of herbicidal effects in vitro, suggesting potential applications in agriculture .
Case Study: Antiparasitic Activity
A recent study investigated the antiparasitic activity of a related compound (7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine) and its metal complexes. The ligand showed significant effects on extracellular forms of parasites with IC50 values lower than those of traditional drugs . The study highlighted the potential for developing new treatments against parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolopyrimidines is crucial for optimizing their biological activities. Research has shown that modifications at specific positions on the triazolopyrimidine core can enhance potency against targeted pathogens. For instance, substituents at the 6 and 7 positions have been linked to improved antibacterial activity .
Q & A
Q. What are the optimized synthetic routes for 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. A representative protocol involves catalytic systems like TMDP (tetramethylenediamine phosphate) in a water-ethanol solvent mixture (1:1 v/v) to enhance reaction efficiency. Key steps include refluxing at 80°C for 6–8 hours, monitored by TLC, and purified via silica gel chromatography . Melting points and microanalysis (C, H, N) are critical for purity validation.
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 22.142 Å, b = 11.016 Å, c = 5.992 Å have been reported for analogous triazolopyrimidines . Complementary techniques include ¹H/¹³C NMR (400 MHz, DMSO-d₆), where characteristic peaks for amino (–NH₂, δ 6.2–6.5 ppm) and methyl groups (δ 2.1–2.3 ppm) are observed .
Q. What analytical methods are used to assess purity and stability?
Standard methods include:
- TLC (Silica Gel G/UV 254) with ethyl acetate/hexane eluents.
- Melting point analysis (Büchi B-545 apparatus).
- Elemental analysis (Perkin-Elmer 240-B) to verify C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthesis yields be improved while minimizing byproducts?
Catalyst optimization is critical. TMDP increases reaction rates by stabilizing intermediates via hydrogen bonding. Solvent polarity adjustments (e.g., ethanol-water mixtures) enhance solubility of polar intermediates. Yield improvements (from ~65% to >85%) are achievable by stepwise addition of reagents and controlled temperature gradients .
Q. What mechanistic insights explain the biological activity of triazolopyrimidine derivatives?
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold interacts with enzymatic targets (e.g., kinases, viral proteases) through π-π stacking of the aromatic core and hydrogen bonding via the amino group. For example, anti-HSV-1 activity (IC₅₀ = 3.2 µM) is attributed to inhibition of viral thymidine kinase .
Q. How should researchers address contradictions in reported biological data?
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell lines, incubation times). Systematic validation using orthogonal assays (e.g., enzymatic vs. cell-based) and controlled replicates (n ≥ 3) is recommended. Meta-analyses of structural analogs can identify substituent-specific trends .
Q. What experimental designs are suitable for evaluating bioactivity in vivo?
Randomized block designs with split-split plots are effective for multifactorial studies. For example:
Q. How can computational methods predict binding modes with target proteins?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
